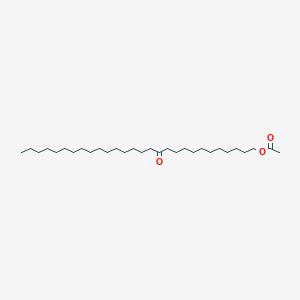
12-Oxooctacosyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Oxooctacosyl acetate is an organic compound with the molecular formula C30H58O3. It is a derivative of octacosyl acetate, featuring an additional oxo group. This compound is part of a class of long-chain esters, which are known for their various applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxooctacosyl acetate typically involves the esterification of octacosanol with acetic acid or acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. The addition of an oxo group can be achieved through oxidation reactions using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The oxidation step can be integrated into the production line using suitable oxidizing agents and reaction conditions optimized for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
12-Oxooctacosyl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, CrO3, and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or ethers, depending on the substituent introduced.
Applications De Recherche Scientifique
12-Oxooctacosyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 12-Oxooctacosyl acetate involves its interaction with various molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. In biological systems, it may act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
12-Oxooctacosyl acetate can be compared with other long-chain esters such as:
Octacosyl acetate: Lacks the oxo group, making it less reactive in certain chemical reactions.
Hexacosyl acetate: Shorter carbon chain, leading to different physical and chemical properties.
Tetracosyl acetate: Even shorter carbon chain, with distinct applications and reactivity.
Propriétés
Numéro CAS |
91660-00-3 |
|---|---|
Formule moléculaire |
C30H58O3 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
12-oxooctacosyl acetate |
InChI |
InChI=1S/C30H58O3/c1-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-30(32)27-24-21-18-15-13-16-19-22-25-28-33-29(2)31/h3-28H2,1-2H3 |
Clé InChI |
DXAWRXDNZVXWLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



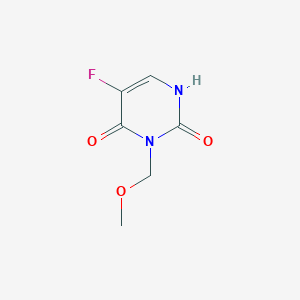
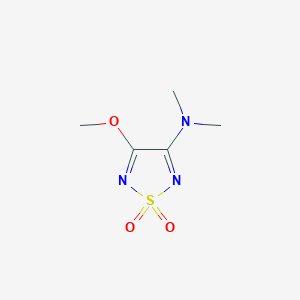

![3-(4-Chlorophenyl)-6-ethenyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14372397.png)
![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)
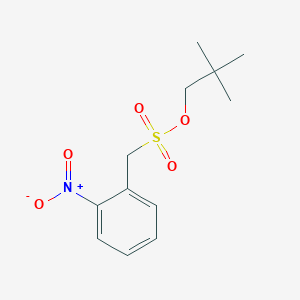
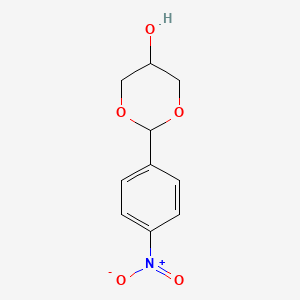

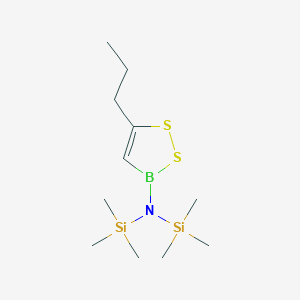
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
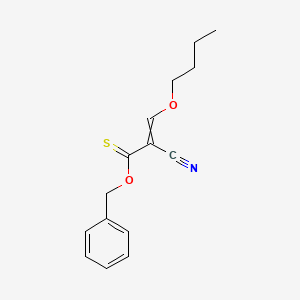
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
